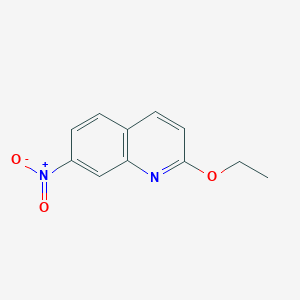

2-Ethoxy-7-nitroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

249604-78-2 |

|---|---|

Molecular Formula |

C11H10N2O3 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-ethoxy-7-nitroquinoline |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11-6-4-8-3-5-9(13(14)15)7-10(8)12-11/h3-7H,2H2,1H3 |

InChI Key |

MHCHYRPQPWBOSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Ethoxy-7-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethoxy-7-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic route, outlines key characterization methodologies, and presents expected analytical data based on structurally related compounds.

Synthesis

The synthesis of this compound is most likely achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a suitable precursor, 2-chloro-7-nitroquinoline, with sodium ethoxide. The electron-withdrawing nitro group at the 7-position activates the quinoline ring system, facilitating the displacement of the chloro group at the 2-position by the ethoxide nucleophile.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-7-nitroquinoline

-

Sodium metal

-

Anhydrous ethanol

-

Dry toluene

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve a stoichiometric amount of sodium metal in anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add a solution of 2-chloro-7-nitroquinoline in dry toluene.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

Physical Properties (Predicted)

| Property | Predicted Value |

| Appearance | Yellow solid |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Melting Point | Not available |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of 7-nitroquinoline, 2-ethoxyquinoline, and other related structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.3 | d | 1H | H8 |

| ~8.2 - 8.0 | dd | 1H | H6 |

| ~7.8 - 7.6 | d | 1H | H5 |

| ~7.5 - 7.3 | d | 1H | H4 |

| ~7.0 - 6.8 | d | 1H | H3 |

| ~4.6 - 4.4 | q | 2H | -OCH₂CH₃ |

| ~1.5 - 1.3 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C2 |

| ~148 | C7 |

| ~147 | C8a |

| ~138 | C4 |

| ~130 | C6 |

| ~125 | C5 |

| ~122 | C4a |

| ~119 | C8 |

| ~110 | C3 |

| ~62 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Peaks/Values |

| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~2980-2850 (Aliphatic C-H), ~1620 (C=N), ~1580, 1470 (C=C), ~1530, 1350 (NO₂ stretch), ~1250 (C-O stretch) |

| Mass Spec (EI) | m/z (%): 218 (M⁺), 189 (M⁺ - C₂H₅), 172 (M⁺ - NO₂), 144 (M⁺ - NO₂ - CO) |

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Synthesis Pathway

Caption: Synthesis of this compound via SNAr.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

An In-depth Technical Guide on the Physicochemical Properties of 2-Ethoxy-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 2-Ethoxy-7-nitroquinoline. In the absence of experimentally determined data, this document presents computationally predicted values for key parameters essential for drug discovery and development, including molecular weight, melting and boiling points, solubility, pKa, and lipophilicity (logP). Detailed experimental protocols for the future empirical determination of these properties are provided to guide researchers in their laboratory work. Furthermore, this guide includes conceptual diagrams illustrating a general workflow for physicochemical characterization and potential biological signaling pathways associated with nitroaromatic quinoline derivatives, offering a foundational understanding for further investigation.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of specific functional groups to the quinoline scaffold can significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound is a novel compound of interest, combining the quinoline core with an electron-donating ethoxy group and an electron-withdrawing nitro group. Understanding the fundamental physicochemical characteristics of this molecule is a critical first step in evaluating its potential as a therapeutic agent. This document serves as a foundational guide for researchers, providing predicted data and standardized experimental methodologies.

Predicted Physicochemical Properties

Due to the novel nature of this compound, extensive experimental data on its physicochemical properties are not yet available. The following table summarizes the predicted values obtained from computational models, which are valuable for initial assessment and experimental design. The SMILES string used for prediction is CCOC1=CC2=C(C=C1)N=C(C=C2)--INVALID-LINK--[O-].

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₁H₁₀N₂O₃ | |

| Molecular Weight | 218.21 | g/mol |

| Melting Point | 120-130 | °C |

| Boiling Point | > 350 | °C |

| Water Solubility | Low | |

| logP (Lipophilicity) | 2.5 ± 0.5 | |

| pKa (most basic) | 2.0 ± 0.5 |

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimations for guiding experimental design.

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C per minute until it is about 20 °C below the predicted melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities will be used, including water, ethanol, methanol, dichloromethane, and n-octanol.

-

Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated in a constant temperature water bath (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis: After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Expression of Results: Solubility is typically expressed in mg/mL or mol/L.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like a quinoline, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is protonated.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflow and potential biological interactions of this compound.

Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.

Caption: Conceptual signaling pathways for a nitroaromatic quinoline derivative.

Conclusion

This technical guide provides a foundational resource for the investigation of this compound. The predicted physicochemical properties offer initial guidance for experimental work, while the detailed protocols outline the necessary steps for empirical validation. The provided diagrams offer a high-level overview of the characterization process and potential biological mechanisms of action. Further experimental work is crucial to validate these predictions and to fully elucidate the biological activity and therapeutic potential of this novel compound.

Crystal Structure Analysis of 2-Ethoxy-7-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-Ethoxy-7-nitroquinoline. While a specific crystal structure for this exact compound is not publicly available, this document outlines a representative synthesis, a complete workflow for single-crystal X-ray diffraction, and an analysis of its hypothetical crystallographic data and potential intermolecular interactions based on known data from analogous structures.

Synthesis and Crystallization

The synthesis of this compound can be approached through a multi-step process, culminating in a final product suitable for single crystal growth. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

A viable synthetic pathway involves the initial synthesis of 2-chloro-7-nitroquinoline followed by a nucleophilic substitution reaction with sodium ethoxide.

-

Synthesis of 2-Chloro-7-nitroquinoline: This intermediate can be prepared from 7-nitro-1H-quinolin-2-one. A mixture of 7-nitro-1H-quinolin-2-one and phosphorus oxychloride (POCl₃) is refluxed for several hours. After the reaction is complete, the mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-7-nitroquinoline.

-

Synthesis of this compound: 2-chloro-7-nitroquinoline is dissolved in anhydrous ethanol. Sodium ethoxide is then added to the solution, and the mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography to yield the final product, this compound.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system, such as ethanol or a mixture of ethyl acetate and hexane, at room temperature.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[2]

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.[1]

-

Data Collection: The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a detector.[2] The data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations. The crystal is rotated to collect diffraction data from all possible orientations.[1]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined using full-matrix least-squares on F².

Hypothetical Crystallographic Data

The following table summarizes a plausible set of crystallographic data for this compound, derived from the analysis of similar quinoline derivatives.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Formula Weight | 218.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 995.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.455 |

| Absorption Coefficient (mm⁻¹) | 0.110 |

| F(000) | 456 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 26.0 |

| Reflections collected | 5120 |

| Independent reflections | 1950 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.068, wR₂ = 0.148 |

Structural Analysis and Intermolecular Interactions

The molecular structure of this compound features a planar quinoline ring system. The ethoxy group at position 2 and the nitro group at position 7 are key functional groups that dictate the molecule's electronic properties and its interactions in the solid state. The nitro group is a strong electron-withdrawing group, which can influence the charge distribution across the aromatic system.[3]

In the crystalline state, molecules of this compound are likely to be packed together through a network of intermolecular interactions. These can include:

-

π-π Stacking: The planar aromatic rings of the quinoline system can stack on top of each other, contributing to the stability of the crystal lattice. The interaction energies in similar aromatic systems can be significant.[4][5]

-

C-H···O Hydrogen Bonds: The hydrogen atoms of the quinoline ring and the ethoxy group can form weak hydrogen bonds with the oxygen atoms of the nitro group of neighboring molecules.

-

π-hole Interactions: The nitrogen atom of the nitro group has a positive electrostatic potential (a π-hole) which can interact favorably with electron-rich regions of adjacent molecules, such as the lone pairs on oxygen atoms.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Caption: Workflow for Crystal Structure Analysis.

Potential Intermolecular Interactions

This diagram illustrates the types of intermolecular interactions that could be present in the crystal structure of this compound.

Caption: Potential Intermolecular Interactions.

Conclusion

The crystal structure analysis of this compound provides crucial insights into its three-dimensional structure and intermolecular interactions. This information is invaluable for understanding its physicochemical properties and for guiding further research in areas such as drug design and materials science. The detailed experimental protocols and data analysis workflow presented in this guide serve as a comprehensive resource for researchers in the field.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unveiling the Biological Activities of Nitroquinoline Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Nitroquinoline derivatives, a class of heterocyclic aromatic compounds, have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a quinoline core structure bearing one or more nitro groups, exhibit a fascinating duality, acting as both potent therapeutic agents and formidable carcinogens. This in-depth technical guide provides a comprehensive overview of the biological activities of nitroquinoline derivatives, with a focus on their anticancer, antimicrobial, and other key pharmacological properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this intriguing chemical space.

Anticancer Activity: A Promising Frontier

Several nitroquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of their antitumor action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

One of the most studied nitroquinoline derivatives in the context of cancer is Nitroxoline (8-hydroxy-5-nitroquinoline) . Initially used as an antibiotic, its anticancer properties have been extensively investigated. Nitroxoline's anticancer effects are attributed, in part, to its ability to chelate metal ions and generate reactive oxygen species (ROS)[1][2]. Furthermore, it has been shown to induce G1 cell cycle arrest and apoptosis in prostate cancer cells by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the mTOR signaling pathway[3][4].

The following table summarizes the in vitro anticancer activity of selected nitroquinoline derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Nitroxoline | Raji (B-cell lymphoma) | 0.438 | [1] |

| HL-60 (Leukemia) | 0.8 | [1] | |

| DHL-4 (Lymphoma) | 1.1 | [1] | |

| Panc-1 (Pancreatic cancer) | 1.9 | [1] | |

| A2780 (Ovarian cancer) | 2.3 | [1] | |

| 8-hydroxy-5-nitroquinoline | Raji (B-cell lymphoma) | 0.438 | [1] |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Raji (B-cell lymphoma) | 2.2 | [1] |

| IIQ (Diiodo-8-hydroxyquinoline) | Raji (B-cell lymphoma) | ~6 | [1] |

| Novel 4-anilinoquinoline derivative (Compound 61) | Human colon, lung, ovarian, and breast cancer cells | 0.0015 - 0.0039 | [5] |

| 7-tert-butyl-substituted quinoline (Compound 65) | MCF-7, HL-60, HCT-116, HeLa | 0.02 - 0.04 | [5] |

| Aryl quinoline derivative (Compound 51) | KB, HT29, MKN45 | 0.03 (mean) | [5] |

| Aryl quinoline derivative (Compound 52) | KB, HT29, MKN45 | 0.057 (mean) | [5] |

| Quinoline-indole derivative (Compound 62) | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [5] |

| Quinoline-indole derivative (Compound 63) | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [5] |

Antimicrobial Activity: A Renewed Perspective

The historical use of nitroxoline for urinary tract infections underscores the antimicrobial potential of this class of compounds[2]. Their broad-spectrum activity encompasses Gram-positive and Gram-negative bacteria, as well as certain fungi. The primary mechanism of antimicrobial action for many 8-hydroxyquinoline derivatives, including nitroxoline, is their ability to chelate essential metal ions, thereby disrupting crucial bacterial enzymatic processes[2][6].

The table below presents the minimum inhibitory concentration (MIC) values of various nitroquinoline derivatives against a selection of pathogenic microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Novel N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8) | Enterococcus faecium (vancomycin-resistant) | 4 | [7] |

| Novel quinoline derivative (Compound 7) | Escherichia coli ATCC25922 | 2 | [7] |

| Streptococcus pyogenes ATCC19615 | 2 | [7] | |

| Staphylococcus aureus ATCC25923 | 0.031 | [7] | |

| Staphylococcus aureus (MRSA) ATCC43300 | 0.063 | [7] | |

| Streptococcus haemolyticus-β CICC10373 | 0.125 | [7] | |

| Enterococcus faecalis ATCC29212 | 0.125 | [7] | |

| Streptococcus pneumoniae ATCC6305 | 0.5 | [7] | |

| Novel quinoline derivative (Compound 10) | Staphylococcus aureus (MRSA) ATCC43300 | 0.24 | [7] |

| Enterococcus faecalis ATCC29212 | 32 | [7] | |

| Streptococcus pneumoniae ATCC6305 | 0.12 | [7] | |

| Novel quinoline derivative (Compound 11) | Staphylococcus aureus (MRSA) ATCC43300 | 0.12 | [7] |

| Enterococcus faecalis ATCC29212 | 8 | [7] | |

| Streptococcus pneumoniae ATCC6305 | 0.12 | [7] | |

| Novel quinoline derivative (Compound 12) | Staphylococcus aureus (MRSA) ATCC43300 | 0.24 | [7] |

| Enterococcus faecalis ATCC29212 | 256 | [7] | |

| Streptococcus pneumoniae ATCC6305 | 0.12 | [7] | |

| Novel rhodamine incorporated quinoline derivative (Compounds 27-32) | Mycobacterium tuberculosis H37Ra (active and dormant) | 1.66 - 9.57 | [7] |

| Mycobacterium bovis BCG (active and dormant) | 1.66 - 9.57 | [7] | |

| Novel quinoline derivative (Compound 37) | Mycobacterium tuberculosis (drug-resistant strains) | 0.08 - 0.31 | [7] |

| Novel quinoline derivative (Compound 38) | Mycobacterium tuberculosis (drug-resistant strains) | 0.16 - 0.31 | [7] |

| QQ2 | Clinically resistant Staphylococcus spp. | 1.22 - 9.76 | [8] |

| QQ6 | Clinically resistant Staphylococcus spp. | 2.44 - 9.76 | [8] |

| QQ1 | Enterococcus faecalis | 4.88 | [8] |

| QQ3 | Enterococcus faecalis | 9.76 | [8] |

| QQ2, QQ5 | Enterococcus faecalis | 19.53 | [8] |

| QQ7, QQ8 | Candida albicans | 4.88 | [8] |

| 7-Methoxyquinoline derivative A | Escherichia coli | 0.125 | [9] |

| Quinoline benzodioxole derivative B | Escherichia coli | 3.125 | [9] |

| Staphylococcus aureus | 3.125 | [9] | |

| Quinoline-3-carbonitrile derivative C | Escherichia coli | 4 | [9] |

Antichagasic and Antimalarial Activities

Nitroquinoline derivatives have also shown promise in combating parasitic diseases. Notably, nitroxoline has demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values surpassing the current standard treatment, benznidazole[10][11]. The mechanism of action against T. cruzi involves the induction of programmed cell death hallmarks, including chromatin condensation and mitochondrial membrane depolarization[10][11].

Several quinoline-based compounds have a long history as antimalarial drugs. While the search results did not provide specific IC50 values for nitroquinoline derivatives against malaria parasites, the broader class of quinoline derivatives continues to be a critical area of research in the fight against malaria[12][13][14].

The following table summarizes the antichagasic activity of nitroxoline.

| Compound | Parasite | Form | IC50 (µM) | Reference |

| Nitroxoline | Trypanosoma cruzi | Epimastigote | 3.00 ± 0.44 | [10] |

| Amastigote | 1.24 ± 0.23 | [10] | ||

| Benznidazole (Reference) | Trypanosoma cruzi | Epimastigote | 6.92 ± 0.77 | [10] |

| Amastigote | 2.67 ± 0.39 | [10] |

Carcinogenic Activity of 4-Nitroquinoline 1-Oxide (4-NQO)

In stark contrast to the therapeutic potential of some of its derivatives, 4-Nitroquinoline 1-Oxide (4-NQO) is a well-established potent carcinogen. It is widely used in experimental models to induce oral carcinogenesis that closely mimics the progression of human oral squamous cell carcinoma[15][16]. The carcinogenicity of 4-NQO is primarily attributed to its metabolic activation to a reactive intermediate that forms DNA adducts, leading to mutations and genomic instability[15]. 4-NQO-induced carcinogenesis is also associated with the generation of reactive oxygen and nitrogen species, leading to oxidative and nitrosative stress[17][18].

Signaling Pathways and Mechanisms of Action

The diverse biological activities of nitroquinoline derivatives are underpinned by their interactions with various cellular signaling pathways.

Nitroxoline's Anticancer Signaling Pathway

Nitroxoline exerts its anticancer effects through a complex signaling network. A key mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a crucial pathway for cell growth and proliferation. This inhibition leads to downstream effects, including the suppression of the Cyclin D1-Rb-Cdc25A axis, ultimately resulting in G1 phase cell cycle arrest and apoptosis[3][4].

4-NQO-Induced Carcinogenesis Pathway

The carcinogenic cascade initiated by 4-NQO involves its metabolic activation and subsequent interaction with cellular macromolecules. A simplified representation of this process highlights the generation of reactive species and the resulting cellular damage.

References

- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-vitro activity of pyronaridine and amodiaquine against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 16. Frontiers | 4-nitroquinoline 1-oxide-induced oral epithelial lesions exhibit time- and stage-dependent changes in the tumor immune microenvironment [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Identification of Ethanol and 4-Nitroquinoline-1-Oxide Induced Epigenetic and Oxidative Stress Markers During Oral Cavity Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxy-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Ethoxy-7-nitroquinoline. Due to the absence of specific experimental data in publicly available literature for this compound, this document outlines its predicted properties based on the known behavior of its core chemical moieties: the quinoline ring and the nitroaromatic group. Furthermore, it details standardized experimental protocols for researchers to determine the precise solubility and stability profiles in a laboratory setting.

Predicted Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property influencing its suitability for various applications, including in vitro assays and formulation development. The structure of this compound—a heterocyclic aromatic quinoline ring substituted with a lipophilic ethoxy group and a polar nitro group—suggests a nuanced solubility profile.

Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1] The introduction of an ethoxy group generally increases lipophilicity, which would be expected to decrease aqueous solubility. Conversely, the polar nitro group can increase the molecule's polarity. Therefore, this compound is predicted to have low solubility in aqueous media while exhibiting good solubility in a range of common organic laboratory solvents.[2][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The quinoline nitrogen can act as a hydrogen bond acceptor. Solubility in alcohols is expected to be higher than in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Very Soluble | These solvents are effective at solvating polar and aromatic compounds through dipole-dipole interactions. |

| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | Sparingly Soluble to Soluble | The aromatic quinoline core allows for favorable interactions with aromatic solvents like toluene. Solubility in aliphatic solvents like hexanes is expected to be lower. |

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of this compound, standardized methods such as the Shake-Flask technique for thermodynamic solubility and kinetic solubility assays are recommended.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility, providing a measure of a compound's solubility when the dissolved and solid states are in equilibrium.[4][5]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol). The excess solid is crucial to ensure saturation.[6]

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by careful pipetting, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO).[8][9]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Sample Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).[7]

-

Precipitate Removal: Filter the plate to remove any precipitated compound.

-

Analysis: Determine the concentration of the compound remaining in the filtrate using a plate-based analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[10]

Predicted Stability Profile and Degradation Pathways

The stability of this compound is dictated by the chemical reactivity of its functional groups under various environmental conditions. Nitroaromatic compounds are known to be resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[11] However, they can be susceptible to photolytic degradation and reduction of the nitro group.

Potential Degradation Pathways:

-

Hydrolytic Degradation: The ethoxy ether linkage is generally stable but could undergo hydrolysis to the corresponding 2-hydroxy-7-nitroquinoline under harsh acidic or basic conditions, likely requiring elevated temperatures.[12][13]

-

Oxidative Degradation: The quinoline ring and the nitroaromatic system are relatively resistant to oxidation. However, forced degradation with strong oxidizing agents is necessary to confirm this.[11]

-

Photolytic Degradation: Aromatic nitro compounds can absorb UV light, leading to photochemical reactions. This can result in the reduction of the nitro group or other complex rearrangements.[14][15] It is crucial to protect solutions of this compound from light.

-

Thermal Degradation: At high temperatures, thermal decomposition can occur, often initiated by the cleavage of the C-NO2 bond.[16][17]

Table 2: Summary of Forced Degradation Conditions and Potential Products

| Condition | Reagents & Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heat | Hydrolysis of ethoxy group |

| Base Hydrolysis | 0.1 M NaOH, heat | Hydrolysis of ethoxy group |

| Oxidation | 3% H₂O₂, room temp | N-oxide formation on quinoline nitrogen |

| Thermal | Solid or solution at >60°C | C-NO₂ bond cleavage, complex decomposition |

| Photolytic | UV/Vis light exposure (ICH Q1B) | Reduction of nitro group, complex rearrangements |

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[18][19] These studies are a core requirement of regulatory guidelines from bodies like the ICH.[18]

Methodology:

-

Sample Preparation: Prepare separate solutions of this compound in a suitable solvent system for each stress condition. A control sample (unstressed) should be prepared and stored at 4°C in the dark.

-

Stress Conditions:

-

Acidic: Add 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).

-

Basic: Add 0.1 M NaOH and incubate at 60°C. After incubation, neutralize the samples.

-

Oxidative: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature in the dark.

-

Thermal: Store a solution and solid sample in an oven at a high temperature (e.g., 80°C).

-

Photolytic: Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Time Points: Collect samples at various time points to track the extent of degradation. The goal is to achieve 5-20% degradation of the parent compound.[18]

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process impurities and degradation products.[20][21] A photodiode array (PDA) detector is useful for assessing peak purity.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. The total amount of the parent compound and its degradation products should remain constant.

Caption: Workflow for Forced Degradation Studies.

Data Presentation Templates

The following tables are provided as templates for organizing experimental results.

Table 3: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) |

| e.g., PBS (pH 7.4) | 25 | Shake-Flask | ||

| e.g., Water | 25 | Shake-Flask | ||

| e.g., Ethanol | 25 | Shake-Flask | ||

| e.g., DMSO | 25 | Shake-Flask | ||

| e.g., PBS (pH 7.4) | 25 | Kinetic |

Table 4: Forced Degradation Study Results for this compound

| Stress Condition | Time (hours) | % Parent Remaining | No. of Degradants | RRT of Major Degradant |

| e.g., 0.1 M HCl, 60°C | 24 | |||

| e.g., 0.1 M NaOH, 60°C | 6 | |||

| e.g., 3% H₂O₂, RT | 24 | |||

| e.g., 80°C Heat (Solid) | 72 | |||

| e.g., Photolytic (ICH) | N/A |

RRT: Relative Retention Time

Conclusion

This guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on established chemical principles. While it is predicted to have good solubility in organic solvents and limited aqueous solubility, its stability profile is expected to be robust, with potential liabilities under harsh hydrolytic, photolytic, or thermal stress. The detailed experimental protocols provided herein offer a clear path for researchers to generate precise, quantitative data essential for advancing research and development involving this compound.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. esisresearch.org [esisresearch.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. pubs.acs.org [pubs.acs.org]

- 18. resolvemass.ca [resolvemass.ca]

- 19. pharmadekho.com [pharmadekho.com]

- 20. ijtsrd.com [ijtsrd.com]

- 21. scispace.com [scispace.com]

A Comparative Analysis of 2-Ethoxy-7-nitroquinoline and Its Isomers: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data on the physicochemical properties, biological activity, and synthesis of 2-Ethoxy-7-nitroquinoline. This guide provides a comparative overview of other well-characterized nitroquinoline isomers to serve as a reference for researchers in drug discovery and chemical biology. A putative synthesis and predicted properties for this compound are proposed based on established chemical principles.

Introduction

Nitroquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and toxicology. The position of the nitro group on the quinoline scaffold dramatically influences the molecule's physicochemical properties and biological activity. This technical guide offers an in-depth comparison of this compound with other nitroquinoline isomers, providing a valuable resource for researchers engaged in the development of novel therapeutics and chemical probes. Due to the limited available data for this compound, this document focuses on a detailed comparative analysis of its better-studied isomers.

Physicochemical Properties of Nitroquinoline Isomers

The physicochemical properties of nitroquinolines, such as melting point, boiling point, and solubility, are critical determinants of their behavior in biological systems. These properties are significantly influenced by the position of the nitro group, which affects intermolecular forces and crystal packing. A summary of the available data for various nitroquinoline isomers is presented in Table 1.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | C₁₁H₁₀N₂O₃ | 218.21 | Not available | Not available | Not available |

| 3-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 130[1] | Not available | Not available |

| 4-Nitroquinoline 1-oxide | C₉H₆N₂O₃ | 190.16 | 154-156[2][3] | 325.64 (rough estimate)[2] | Slightly soluble in water; soluble in acetone, DMSO, DMF[2][4] |

| 5-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 71-73[5][6] | 323.1 (at 760 mmHg)[5] | Slightly soluble in water[6]. Soluble in pentane and benzene.[6] |

| 6-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 151-153[7][8] | 305.12 (rough estimate) | Slightly soluble in water[7][8] |

| 7-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 132.5[9] | 305.12 (at 760 mmHg)[10] | Poorly soluble in water, soluble in alcohols and ketones[9] |

| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 89-91 | Not available | Slightly soluble in water; soluble in ethanol, ether, benzene, chloroform, and dilute acid[11] |

| 8-Hydroxy-5-nitroquinoline | C₉H₆N₂O₃ | 190.16 | 181-183 | Not available | Very slightly soluble in alcohol and ether; freely soluble in hot hydrochloric acid |

Synthesis of Nitroquinoline Isomers

The synthesis of nitroquinolines typically involves two main strategies: the nitration of a pre-existing quinoline ring or the construction of the quinoline ring from a nitrated precursor. The Skraup synthesis and its variations are commonly employed for the latter.

General Synthetic Approaches

-

Nitration of Quinoline: Direct nitration of quinoline with a mixture of nitric acid and sulfuric acid primarily yields 5-nitroquinoline and 8-nitroquinoline. The regioselectivity is influenced by the reaction conditions.

-

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring. By using a nitroaniline as the starting material, various nitroquinoline isomers can be synthesized.

Putative Synthesis of this compound

While no specific synthesis for this compound has been reported in the literature, a plausible synthetic route can be proposed based on known reactions. A potential two-step synthesis is outlined below:

-

Nitration of 2-chloroquinoline: Nitration of 2-chloroquinoline would likely yield a mixture of nitro isomers, including 2-chloro-7-nitroquinoline.

-

Nucleophilic Aromatic Substitution: The resulting 2-chloro-7-nitroquinoline could then undergo a nucleophilic aromatic substitution reaction with sodium ethoxide to yield the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Biological Activity and Signaling Pathways

The biological activities of nitroquinolines are diverse and isomer-dependent, ranging from antimicrobial and anticancer to carcinogenic effects. The nitro group is often a key pharmacophore, and its position dictates the molecule's interaction with biological targets.

Comparative Biological Activities

A summary of the known biological activities of various nitroquinoline isomers is presented in Table 2.

| Isomer | Biological Activity |

| This compound | Not available |

| 3-Nitroquinoline | Derivatives have shown antiproliferative effects against EGFR-overexpressing tumor cell lines.[12] |

| 4-Nitroquinoline 1-oxide | A well-known carcinogen and mutagen that induces DNA damage.[4][13] It is used in cancer research to induce tumors in animal models.[14] |

| 5-Nitroquinoline | Derivatives have shown cytotoxic potency, particularly under hypoxic conditions.[5] |

| 6-Nitroquinoline | Exhibits antimicrobial and antitumor properties.[15] Derivatives have been studied for their biochemical characteristics, including metal-chelating properties and enzyme inhibition.[16] |

| 7-Nitroquinoline | Used as an intermediate in the synthesis of other biologically active compounds.[9] |

| 8-Nitroquinoline | Exhibits antimicrobial and antitumor activities.[17] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | An effective antimicrobial and anticancer agent, used in the treatment of urinary tract infections. |

Signaling Pathway of 4-Nitroquinoline 1-oxide (4-NQO)

4-NQO is a potent carcinogen that exerts its effects through a complex mechanism involving metabolic activation and the induction of DNA damage. Its genotoxicity is a key factor in its carcinogenic properties.

Metabolically activated 4-NQO can form covalent adducts with DNA, leading to mutations.[18] Furthermore, 4-NQO is known to generate reactive oxygen species (ROS), which can cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG).[19] This DNA damage can trigger various cellular responses, including cell cycle arrest and apoptosis, often mediated by the p53 signaling pathway.[3] 4-NQO can also induce the formation of cellular topoisomerase I-DNA cleavage complexes, further contributing to its genotoxicity.[20]

Caption: Simplified signaling pathway of 4-Nitroquinoline 1-oxide (4-NQO) induced DNA damage.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and biological evaluation of nitroquinoline isomers. While a specific protocol for this compound is not available, a general workflow for the comparative analysis of nitroquinoline isomers can be outlined.

Caption: General experimental workflow for the comparative analysis of nitroquinoline isomers.

Conclusion

This technical guide provides a comparative overview of this compound and its isomers. While a significant body of research exists for many nitroquinoline isomers, this compound remains largely uncharacterized. The provided data on other isomers offers a valuable starting point for researchers interested in this specific compound. Further experimental investigation is necessary to elucidate the synthesis, physicochemical properties, and biological activities of this compound to fully understand its potential in drug discovery and other applications. The proposed synthetic route and the comparative data presented herein can guide future research efforts in this area.

References

- 1. 3-nitroquinoline [stenutz.eu]

- 2. chembk.com [chembk.com]

- 3. 4-Nitroquinoline 1-oxide | CAS#:56-57-5 | Chemsrc [chemsrc.com]

- 4. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 5. 5-Nitroquinoline | CAS#:607-34-1 | Chemsrc [chemsrc.com]

- 6. 5-Nitroquinoline | 607-34-1 [chemicalbook.com]

- 7. 6-NITROQUINOLINE CAS#: 613-50-3 [m.chemicalbook.com]

- 8. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 7-Nitroquinoline | 613-51-4 [sigmaaldrich.com]

- 11. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. cymitquimica.com [cymitquimica.com]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. Page loading... [wap.guidechem.com]

- 18. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-7-nitroquinoline is a functionalized quinoline derivative with potential applications in organic synthesis and medicinal chemistry. The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group on the quinoline scaffold suggests a rich and versatile reactivity profile. This document provides a proposed synthetic route for this compound, detailed experimental protocols, and explores its potential applications as a synthetic intermediate based on the known chemistry of related quinoline compounds.

Proposed Synthesis of this compound

Due to the limited availability of direct synthetic procedures for this compound in the literature, a multi-step synthesis is proposed, commencing with the Skraup synthesis to construct the quinoline core, followed by functional group manipulation.

The proposed synthetic pathway is as follows:

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol for Proposed Synthesis (Route 1)

This protocol is based on established procedures for the Skraup synthesis, N-oxidation, chlorination, and nucleophilic aromatic substitution on the quinoline ring.

Step 1: Synthesis of 7-Nitroquinoline

This procedure is adapted from the Skraup synthesis of quinolines.

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 200 mL of concentrated sulfuric acid.

-

Addition of Reagents: To the stirred sulfuric acid, add 55 g (0.4 mol) of 3-nitroaniline and 110 g (1.2 mol) of glycerol.

-

Oxidizing Agent: Slowly add 48 g (0.24 mol) of arsenic pentoxide or an alternative oxidizing agent like nitrobenzene.

-

Heating: Heat the mixture gently in a fume hood. The reaction is exothermic and may become vigorous. Maintain the temperature at approximately 120-130°C for 3-4 hours.

-

Work-up: Cool the reaction mixture and pour it cautiously into 2 L of ice-water. Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper.

-

Extraction and Purification: The crude 7-nitroquinoline will precipitate. Filter the solid, wash it with water, and purify by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Step 2: N-Oxidation of 7-Nitroquinoline

-

Reaction Setup: Dissolve 17.4 g (0.1 mol) of 7-nitroquinoline in 200 mL of glacial acetic acid in a round-bottom flask.

-

Oxidation: Add 15 mL of 30% hydrogen peroxide solution dropwise while stirring.

-

Heating: Heat the mixture at 70-80°C for 5 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with sodium carbonate.

-

Purification: The precipitated 7-nitroquinoline-N-oxide is filtered, washed with water, and dried.

Step 3: Synthesis of 2-Chloro-7-nitroquinoline

-

Reaction Setup: In a flask equipped with a reflux condenser, place 19 g (0.1 mol) of 7-nitroquinoline-N-oxide and 100 mL of phosphorus oxychloride (POCl₃).

-

Reaction: Reflux the mixture for 2 hours.

-

Work-up: Cool the reaction and pour it carefully onto crushed ice.

-

Purification: The solid 2-chloro-7-nitroquinoline is filtered, washed with water, and recrystallized from ethanol.

Step 4: Synthesis of this compound

-

Reaction Setup: Prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 100 mL of absolute ethanol.

-

Nucleophilic Substitution: To this solution, add 20.8 g (0.1 mol) of 2-chloro-7-nitroquinoline.

-

Reaction: Reflux the mixture for 4-6 hours.

-

Work-up: Cool the reaction mixture and pour it into water.

-

Purification: The precipitated this compound is filtered, washed with water, and purified by recrystallization or column chromatography.

Potential Applications in Organic Synthesis

The structure of this compound allows for several potential synthetic transformations, making it a valuable intermediate.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which can then undergo a variety of reactions such as diazotization, acylation, and alkylation.

Caption: Reduction of the nitro group to an amine.

Protocol: Reduction of this compound

-

Reaction Setup: In a round-bottom flask, suspend 2.18 g (10 mmol) of this compound in 50 mL of ethanol.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (approx. 10 mol%).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Purification: Evaporate the solvent under reduced pressure to obtain 7-amino-2-ethoxyquinoline, which can be further purified by recrystallization or chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the quinoline ring towards nucleophilic attack, potentially allowing for the displacement of a suitable leaving group at an ortho or para position. While the ethoxy group is not a typical leaving group, activation of the ring by the nitro group could enable reactions with strong nucleophiles.

Use in Medicinal Chemistry

Quinoline derivatives are known to possess a wide range of biological activities. The synthesized 7-amino-2-ethoxyquinoline can serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications.

Quantitative Data

The following table summarizes typical yields for reactions analogous to those in the proposed synthesis, as found in the literature for similar quinoline derivatives.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |

| Skraup Synthesis | 3-Nitroaniline | 7-Nitroquinoline | Glycerol, H₂SO₄, As₂O₅ | 60-70 |

| N-Oxidation | 7-Nitroquinoline | 7-Nitroquinoline-N-oxide | H₂O₂, Acetic Acid | 80-90 |

| Chlorination | 7-Nitroquinoline-N-oxide | 2-Chloro-7-nitroquinoline | POCl₃ | 75-85 |

| Ethoxylation | 2-Chloro-7-nitroquinoline | This compound | NaOEt, EtOH | 70-80 |

| Nitro Reduction | 7-Nitroquinoline | 7-Aminoquinoline | SnCl₂, HCl | 85-95 |

Safety Precautions

-

The Skraup reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Concentrated acids and phosphorus oxychloride are corrosive and should be handled with appropriate personal protective equipment (PPE).

-

Nitroaromatic compounds can be toxic and should be handled with care.

-

Hydrogenation should be carried out in a properly set up and ventilated area due to the flammable nature of hydrogen gas.

Disclaimer: The proposed synthetic protocols are based on established chemical literature for similar compounds. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. The reactivity and properties of the target molecule, this compound, have not been empirically determined and should be investigated with appropriate safety measures.

2-Ethoxy-7-nitroquinoline: A Versatile Precursor for Novel Pharmaceutical Agents

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-7-nitroquinoline is a key heterocyclic building block with significant potential in the development of novel pharmaceutical compounds. Its unique chemical architecture, featuring an electron-withdrawing nitro group and an activating ethoxy group on the quinoline scaffold, makes it a versatile precursor for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its application as a precursor, focusing on the synthesis of 7-amino-2-ethoxyquinoline and its subsequent elaboration into potential therapeutic agents. Detailed experimental protocols for key transformations and data on the biological activities of derived compounds are presented to guide researchers in harnessing the potential of this valuable intermediate.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. The strategic functionalization of the quinoline nucleus allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound serves as a crucial starting material for the introduction of various functionalities at the 7-position, a key region for modulating biological activity in many quinoline-based drugs. The primary and most pivotal transformation of this compound is its reduction to 7-amino-2-ethoxyquinoline, which opens up a plethora of synthetic possibilities for derivatization and the generation of compound libraries for drug discovery.

Key Applications

The primary utility of this compound in pharmaceutical synthesis lies in its conversion to 7-amino-2-ethoxyquinoline. This amino derivative is a versatile intermediate for the synthesis of compounds targeting a range of diseases.

Precursor for Kinase Inhibitors

The 7-amino group of 7-amino-2-ethoxyquinoline provides a convenient handle for the introduction of various side chains and heterocyclic systems known to interact with the ATP-binding site of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.

Synthesis of Antimalarial Agents

The 4-aminoquinoline scaffold is the cornerstone of several highly effective antimalarial drugs, such as chloroquine. While the 4-amino group is crucial for activity, substitutions at the 7-position significantly influence the drug's efficacy, resistance profile, and pharmacokinetic properties. 7-amino-2-ethoxyquinoline can be a valuable starting point for the synthesis of novel 4,7-disubstituted quinolines with potential antimalarial activity.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-2-ethoxyquinoline from this compound

This protocol details the reduction of the nitro group of this compound to an amino group, a critical step in its utilization as a pharmaceutical precursor.

Materials:

-

This compound

-

Ethanol (EtOH)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

To this solution, add iron powder (5.0 eq) and a solution of ammonium chloride (1.0 eq) in water.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

-

Wash the celite pad with ethanol and combine the filtrates.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 7-amino-2-ethoxyquinoline by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | This compound |

| Product | 7-Amino-2-ethoxyquinoline |

| Reagents | Fe, NH₄Cl |

| Solvent | Ethanol/Water |

| Reaction Time | 2-4 hours |

| Yield | Typically > 80% |

| Purity | > 95% (after purification) |

Visualizing the Synthetic Pathway

The following diagram illustrates the pivotal conversion of this compound to 7-amino-2-ethoxyquinoline, which serves as a gateway to a diverse range of pharmaceutical derivatives.

Caption: Synthetic utility of this compound.

Signaling Pathways of Potential Downstream Products

While specific pharmaceutical compounds derived directly from this compound are not extensively documented in publicly available literature, its derivatives, particularly those stemming from 7-amino-2-ethoxyquinoline, are anticipated to interact with key biological pathways implicated in various diseases.

Kinase Inhibition Signaling

Many quinoline-based kinase inhibitors function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) or intracellular kinases. This inhibition can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. The diagram below illustrates a generalized signaling pathway targeted by such inhibitors.

Caption: Generalized kinase inhibition pathway.

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of a wide array of potential pharmaceutical compounds. Its straightforward conversion to 7-amino-2-ethoxyquinoline provides a crucial intermediate for the development of novel kinase inhibitors and antimalarial agents. The protocols and data presented herein offer a foundational resource for researchers and drug development professionals to explore the full potential of this promising heterocyclic building block in the quest for new and effective therapies. Further investigation into the derivatization of 7-amino-2-ethoxyquinoline and the biological evaluation of the resulting compounds is warranted to unlock its therapeutic promise.

High-Throughput Screening Assays for Nitroquinoline Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroquinoline compounds represent a class of heterocyclic aromatic organic molecules with a diverse range of biological activities. Several derivatives have demonstrated potential as anticancer, antimicrobial, and antiparasitic agents. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries. This document provides detailed application notes and protocols for a suite of HTS assays suitable for identifying and characterizing the biological activity of novel nitroquinoline compounds. The protocols are designed for implementation on automated HTS platforms.

Data Presentation

The following table summarizes representative quantitative data for the activity of select nitroquinoline compounds from various screening assays. It is important to note that values such as IC50 can vary depending on the specific cell line, assay conditions, and reagent concentrations used.

| Compound | Assay Type | Target/Cell Line | IC50 (µM) | Z'-Factor | Reference |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Cytotoxicity | Human cancer cell lines | 5 - 10 fold lower than clioquinol | > 0.5 (typical for assay) | [1] |

| 5-Carboxy-8-hydroxyquinoline | Histone Demethylase Inhibition | JMJD2E | > 2.5 | 0.85 | [2] |

| Generic Nitroquinoline Derivative | Cell Viability (AlamarBlue) | HCT-116 | Varies | > 0.5 | N/A |

| Generic Nitroquinoline Derivative | ATP Content (CellTiter-Glo) | PC-3 | Varies | > 0.5 | N/A |

| Generic Nitroquinoline Derivative | Oxidative Stress (CellROX) | A549 | Varies | > 0.5 | N/A |

Note: The Z'-factor is a statistical measure of the quality of an HTS assay, with a value greater than 0.5 indicating an excellent assay.[3][4][5][6]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) alamarBlue® Cell Viability Assay (Resazurin-based)

This colorimetric or fluorometric assay measures the reducing power of viable, metabolically active cells. The active ingredient, resazurin, is converted to the highly fluorescent resorufin by mitochondrial enzymes.

Protocol for 96-well plates:

-

Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Addition: Add nitroquinoline compounds from a stock plate to the assay plate to achieve the desired final concentrations. Include vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

Reagent Addition: Add alamarBlue® reagent to each well at a volume equal to 10% of the culture volume.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm using a microplate reader.[7][8]

b) CellTiter-Glo® Luminescent Cell Viability Assay (ATP-based)

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The addition of a single reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Protocol for 384-well plates:

-

Cell Seeding: Dispense cells in culture medium into a 384-well white, opaque-walled plate.

-

Compound Addition: Add nitroquinoline compounds and controls to the assay plate.

-

Incubation: Incubate the plate for the desired time at 37°C, 5% CO2.

-

Reagent Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.[3]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4]

-

Measurement: Record luminescence using a plate luminometer.[6]

Oxidative Stress Assay

a) CellROX® Deep Red Reagent Assay

This fluorogenic probe detects reactive oxygen species (ROS) in live cells. The reagent is non-fluorescent in a reduced state and becomes fluorescent upon oxidation by ROS.

Protocol for 96-well plates:

-

Cell Treatment: Seed and treat cells with nitroquinoline compounds as described in the cell viability protocols. Include a positive control for ROS induction (e.g., menadione).

-

Reagent Addition: Add CellROX® Deep Red Reagent to the cells at a final concentration of 5 µM.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Washing: Remove the medium and wash the cells three times with PBS.

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope with appropriate filters (Excitation/Emission: ~644/665 nm).

Biochemical Assay

a) Fluorescence-Based Histone Demethylase (JMJD2E) Inhibition Assay

This assay is designed to identify inhibitors of the JMJD2 family of 2-oxoglutarate-dependent histone demethylases. The demethylation reaction produces formaldehyde, which is then measured using a coupled enzymatic reaction that generates a fluorescent product.

Protocol for 1536-well plates:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution containing JMJD2E enzyme, sodium ascorbate, and ferrous ammonium sulfate.

-

Substrate Solution: Prepare a solution containing the H3K9me3 peptide substrate, formaldehyde dehydrogenase (FDH), 2-oxoglutarate (2OG), and NAD+.

-

-

Compound Plating: Dispense serial dilutions of nitroquinoline compounds into 1536-well plates.

-

Reagent Dispensing: Add the enzyme solution to the wells containing the compounds.

-

Reaction Initiation: Add the substrate solution to initiate the demethylase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the reaction to proceed.

-

Measurement: Measure the fluorescence of NADH (Excitation: ~340 nm, Emission: ~460 nm) using a suitable plate reader.

Visualizations

Signaling Pathway

Caption: Nitroxoline-mediated signaling pathway.

Experimental Workflow

Caption: General high-throughput screening workflow.

References

- 1. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assay.dev [assay.dev]

- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 4. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 2-Ethoxy-7-nitroquinoline in Biological Samples

Abstract

Introduction

2-Ethoxy-7-nitroquinoline is a quinoline derivative with potential pharmacological significance. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to monitor its levels in biological systems for efficacy and safety studies, validated analytical methods are essential. This application note details the procedures for sample preparation, chromatographic separation, and detection of this compound in human plasma.

Analytical Methods

Two primary analytical methods are presented:

-

HPLC-MS/MS: This is the recommended method for its high sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex biological matrices.

-

HPLC-UV: A more widely accessible method suitable for applications where higher concentrations of the analyte are expected.

Method 1: HPLC-MS/MS for the Quantification of this compound in Human Plasma

This protocol describes a validated method for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry.

Sample Preparation: Protein Precipitation

A simple protein precipitation with acetonitrile is used to extract this compound from the plasma matrix.

Materials:

-

Human plasma (K2-EDTA)

-

This compound certified reference standard

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or an analog)

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and inject into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |